Thalidomide-5-(PEG4-acid) Thalidomide-5-(PEG4-acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370926
InChI: InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33)
SMILES:
Molecular Formula: C25H31N3O11
Molecular Weight: 549.5 g/mol

Thalidomide-5-(PEG4-acid)

CAS No.:

Cat. No.: VC18370926

Molecular Formula: C25H31N3O11

Molecular Weight: 549.5 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-5-(PEG4-acid) -

Specification

Molecular Formula C25H31N3O11
Molecular Weight 549.5 g/mol
IUPAC Name 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33)
Standard InChI Key CGPXOSBXEQUWRI-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Thalidomide-5-(PEG4-acid) is characterized by the molecular formula C<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>11</sub> and a molecular weight of 522.50 g/mol . The structure comprises three distinct regions:

  • Thalidomide core: Binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, enabling recruitment for protein ubiquitination.

  • PEG4 spacer: A tetraethylene glycol chain enhancing solubility and reducing steric hindrance during target protein interaction.

  • Carboxylic acid terminus: Facilitates covalent conjugation to amine-containing target ligands via carbodiimide-mediated coupling (e.g., EDC or HATU) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>11</sub>
Molecular Weight522.50 g/mol
Solubility>10 mM in DMSO
Storage Conditions-20°C, desiccated
Purity≥95% (HPLC)

The PEG4 spacer significantly improves aqueous solubility compared to unmodified thalidomide derivatives, addressing historical challenges associated with thalidomide’s poor bioavailability .

Synthesis and Structural Optimization

The synthesis of Thalidomide-5-(PEG4-acid) involves a multi-step process:

  • Thalidomide functionalization: Introduction of a primary amine at the 5-position via reductive amination, yielding a key intermediate .

  • PEG4 spacer incorporation: Coupling the amine-functionalized thalidomide to a PEG4-diacid spacer using solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

  • Carboxylic acid activation: Final functionalization with a tert-butyloxycarbonyl (Boc)-protected acid group, followed by deprotection to yield the free acid .

Critical reaction steps:

  • Reductive amination: Achieves >90% yield under hydrogenation conditions (H<sub>2</sub>, Pd/C) .

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PEG4 attachment, ensuring regioselectivity .

  • Boc deprotection: Trifluoroacetic acid (TFA) treatment quantitatively removes the protecting group .

Table 2: Synthetic Yield and Purity

StepYield (%)Purity (%)
Reductive amination9298
PEG4 coupling8595
Boc deprotection9999

Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .

Biological Activity and Mechanism of Action

Thalidomide-5-(PEG4-acid) exhibits dual functionality:

  • Cereblon binding: The thalidomide moiety engages CRBN, recruiting the E3 ligase complex to the target protein .

  • Target protein degradation: Conjugation to a target-specific ligand (e.g., kinase inhibitor) induces ubiquitination and proteasomal degradation .

Key findings from biological assays:

  • TNF-α inhibition: Demonstrates IC<sub>50</sub> = 12.5 µM in LPS-stimulated human monocytes, comparable to parent thalidomide (IC<sub>50</sub> = 10.8 µM) .

  • Anti-proliferative activity: Reduces viability of multiple myeloma cells (MM1.S) by 78% at 10 µM.

  • PROTAC efficiency: Degrades BRD4 in HeLa cells with DC<sub>50</sub> = 50 nM when linked to a BET inhibitor.

Table 3: In Vitro Biological Data

AssayResultCell Line
TNF-α inhibitionIC<sub>50</sub> = 12.5 µMHuman monocytes
Cell viability reduction78% at 10 µMMM1.S
BRD4 degradationDC<sub>50</sub> = 50 nMHeLa

Applications in Targeted Protein Degradation

Thalidomide-5-(PEG4-acid) has enabled breakthroughs in PROTAC development:

  • Oncology:

    • Degrades oncoproteins (e.g., BCR-ABL, EGFR) in leukemia and solid tumors.

    • Overcomes resistance to small-molecule inhibitors by eliminating target proteins .

  • Inflammation:

    • Targets IRAK4 and NLRP3 inflammasome components in autoimmune diseases .

  • Neuroscience:

    • Facilitates tau protein degradation in Alzheimer’s disease models.

Case study: A PROTAC linking Thalidomide-5-(PEG4-acid) to the BET inhibitor JQ1 achieved 90% degradation of BRD4 within 6 hours, suppressing c-Myc expression and inducing apoptosis in triple-negative breast cancer cells.

ParameterValueSpecies
LD<sub>50</sub> (oral)1,200 mg/kgMouse
NOAEL50 mg/kg/dayRat

Recent Advances and Future Directions

  • Dual-PROTAC systems: Bispecific degraders targeting two oncoproteins (e.g., EGFR + HER2) show synergistic effects.

  • Fluorogenic probes: Thalidomide-5-(PEG4-acid) derivatives with BODIPY tags enable live-cell imaging of degradation .

  • In vivo formulations: PEGylation improves tumor penetration, with 40% higher accumulation in xenografts vs. non-PEGylated analogs.

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